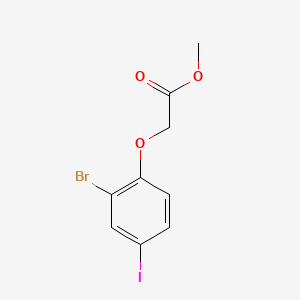

Methyl 2-(2-bromo-4-iodophenoxy)acetate

Description

Methyl 2-(2-bromo-4-iodophenoxy)acetate (CAS: 2680533-97-3) is an aromatic ester with the molecular formula C₉H₈BrIO₃ and a molecular weight of 370.97 g/mol . Its structure consists of a phenoxy backbone substituted with bromine at the 2-position and iodine at the 4-position, linked to a methyl ester group via an acetoxy bridge. This compound is primarily used in organic synthesis as an intermediate for coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogen substituents .

Properties

Molecular Formula |

C9H8BrIO3 |

|---|---|

Molecular Weight |

370.97 g/mol |

IUPAC Name |

methyl 2-(2-bromo-4-iodophenoxy)acetate |

InChI |

InChI=1S/C9H8BrIO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 |

InChI Key |

BJZOSYNQJFOPBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-bromo-4-iodophenoxy)acetate typically involves the reaction of 2-bromo-4-iodophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-(2-bromo-4-iodophenoxy)acetate can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms on the phenyl ring. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohol.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Reduction Reactions: The major product is the corresponding alcohol.

Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

Chemistry: Methyl 2-(2-bromo-4-iodophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated phenoxyacetic acid derivatives on cellular processes. It may also be utilized in the development of new biochemical assays.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects. Its unique structure allows for the exploration of novel therapeutic targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromo-4-iodophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Esters

a) Methyl 2-[2-Bromo-4-(Trifluoromethyl)Phenyl]Acetate (CAS: 1069115-04-3)

- Molecular Formula : C₁₀H₇BrF₃O₂

- Key Differences : Replaces iodine with a trifluoromethyl (-CF₃) group.

- Properties :

- Applications : Used in agrochemicals and pharmaceuticals for its enhanced stability .

b) Ethyl 2-[5-(4-Bromophenyl)-2-Phenyl-1H-Imidazol-4-Yl]Acetate (Compound D in )

- Molecular Formula : C₁₉H₁₆BrN₂O₂

- Key Differences: Replaces the phenoxy group with an imidazole ring and substitutes iodine with hydrogen.

- Properties :

c) 2-(3-Bromo-4-Methoxyphenyl)Acetic Acid (CAS: Not provided)

- Molecular Formula : C₉H₉BrO₃

- Key Differences : Carboxylic acid instead of an ester; methoxy (-OMe) replaces iodine.

- Properties :

Electronic and Steric Analysis:

- Iodine vs. Trifluoromethyl : Iodine’s polarizability enhances nucleophilic aromatic substitution, while -CF₃ increases ring electrophilicity .

- Ester vs. Ketone: Esters (target compound) hydrolyze slower than ketones (e.g., 2-bromo-4'-methoxyacetophenone), making them more stable in basic conditions .

Biological Activity

Methyl 2-(2-bromo-4-iodophenoxy)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenoxyacetate structure with bromine and iodine substituents, which are known to influence the compound's reactivity and biological interactions. The presence of halogen atoms can enhance binding affinity to various biological targets, such as enzymes and receptors, thereby modulating biochemical pathways.

This compound may interact with specific molecular targets through:

- Enzyme Inhibition : The halogenated structure may allow for stronger interactions with active sites of enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound could bind to receptors, altering signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that similar halogenated phenoxy compounds exhibit significant antimicrobial properties. For example, derivatives have shown:

- Inhibition Rates Against E. coli : Compounds with similar structures demonstrated biofilm inhibition rates ranging from 79% to over 90% against E. coli strains .

| Compound | Inhibition Rate (%) |

|---|---|

| 2f | 90.95 |

| 2a | 80.05 |

| 2g | 83.76 |

This suggests that this compound may also possess similar antimicrobial efficacy.

Anticancer Potential

Halogenated compounds are often explored for their anticancer properties. Preliminary studies have suggested that this compound could inhibit cancer cell proliferation through:

- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, preventing their division .

- Apoptosis Induction : Compounds in this class may promote programmed cell death in cancerous cells, further supporting their potential as therapeutic agents.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be closely linked to its structural features:

- Halogen Substitution : The presence of bromine and iodine enhances lipophilicity and electron-withdrawing effects, which can increase the compound's reactivity and binding affinity.

- Phenoxy Group : The phenoxy moiety is crucial for interaction with biological targets, facilitating enzyme or receptor binding.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis Techniques : Efficient methods for synthesizing this compound include palladium-catalyzed cross-coupling reactions, which yield high purity products suitable for biological testing .

- Biological Testing : In vitro studies have demonstrated that derivatives exhibit promising activity against various cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the key synthetic routes for Methyl 2-(2-bromo-4-iodophenoxy)acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling to introduce bromine and iodine substituents. A common approach is:

Start with 2-bromo-4-iodophenol.

React with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetate ester.

Monitor reaction progress via TLC or HPLC to optimize temperature (60–80°C) and reaction time (12–24 hours).

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify substituent positions (e.g., aromatic protons and ester methyl groups).

- FTIR: Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-O-C linkages.

- Crystallography:

- Use single-crystal X-ray diffraction (SHELXL ) to resolve bond lengths and angles.

- Analyze hydrogen bonding or halogen interactions (e.g., Br···I contacts) using software like ORTEP-3 .

- Example: Similar brominated esters show dihedral angles >75° between the aromatic ring and ester group, influencing reactivity .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis?

Answer: Regioselectivity for bromine/iodine placement is influenced by:

Q. What computational methods predict the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT):

- Reactivity analysis:

Q. How can structural data resolve contradictions in reaction mechanism hypotheses?

Answer:

- Contradiction example: Discrepancies in proposed SNAr vs. radical pathways for halogen displacement.

- Resolution strategies:

- Kinetic isotope effects: Compare reaction rates with deuterated vs. non-deuterated substrates.

- Electron paramagnetic resonance (EPR): Detect radical intermediates during reactions.

- Crystallographic evidence: Structural distortions (e.g., bond elongation in transition states) observed in related compounds support specific mechanisms .

Q. What are the challenges in designing biological activity assays for halogenated aromatic esters?

Answer:

- Solubility: Use DMSO or PEG-400 to dissolve the compound in aqueous buffers.

- Metabolic stability: Assess ester hydrolysis in vitro using liver microsomes (monitor via LC-MS).

- Target specificity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.